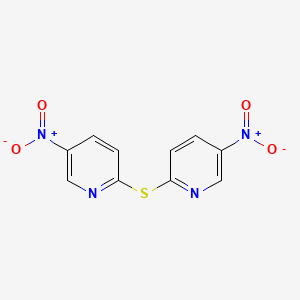

Bis(5-nitropyridin-2-YL)sulfane

Overview

Description

“Bis(5-nitropyridin-2-YL)sulfane” is a chemical compound with the formula C10H6N4O4S. It has a molecular weight of 278.24 . It’s used for research and development purposes .

Synthesis Analysis

The synthesis of “this compound” involves several reaction conditions. Some of these include reactions with methanol and potassium hydroxide, water, sodium sulfide with ethanol and water, hydrogen chloride with tin (II) chloride, and dihydrogen peroxide with acetic anhydride and acetic acid .Molecular Structure Analysis

The molecular structure of “this compound” consists of two 5-nitropyridin-2-YL groups linked by a sulfane bridge . The SMILES representation of the molecule isc1cc(ncc1N+[O-])Sc2ccc(cn2)N+[O-] . Chemical Reactions Analysis

“this compound” can undergo several chemical reactions under different conditions. For instance, it can react with methanol and potassium hydroxide, water, sodium sulfide with ethanol and water, hydrogen chloride with tin (II) chloride, and dihydrogen peroxide with acetic anhydride and acetic acid .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 278.24 . It has a density of 1.6±0.1 g/cm3, a boiling point of 539.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 67.1±0.4 cm3 .Scientific Research Applications

Synthesis and Characterization Techniques

Research has focused on the synthesis and characterization of compounds related to Bis(5-nitropyridin-2-yl)sulfane, showcasing its relevance in creating novel materials. For instance, Sakthikumar et al. (2015) synthesized a related compound through a two-step process, highlighting the importance of structural analysis techniques such as UV, FT-IR, NMR, and X-ray diffraction for determining compound characteristics (Sakthikumar et al., 2015). Similarly, Tian et al. (2019) developed a copper(I)-catalyzed method to create sulfur-bridged dimerizations, demonstrating the compound's potential in facilitating complex chemical reactions (Tian et al., 2019).

Advanced Materials Development

The compound also plays a crucial role in the development of advanced materials. Tapaswi et al. (2015) utilized thiophenyl-substituted compounds for producing transparent polyimides with high refractive indices, showcasing the material's potential in optics and electronics (Tapaswi et al., 2015).

Molecular Imaging and Detection Tools

Lin et al. (2015) discussed the significance of developing chemical probes for imaging and detecting hydrogen sulfide and reactive sulfur species, underlining the relevance of sulfur-containing compounds like this compound in medical and biological research (Lin et al., 2015).

Emission and Luminescence Studies

Brown et al. (2017) explored iridium(III) complexes with sulfur-bridged ligands, revealing the compound's utility in altering emissive states for potential applications in lighting and display technologies (Brown et al., 2017).

Protein Sulfhydryl Quantification

Riener et al. (2002) demonstrated the use of dithiodipyridine in measuring protein sulfhydryls, illustrating the compound's application in biochemical assays and its importance in understanding protein structures and functions (Riener et al., 2002).

Safety and Hazards

“Bis(5-nitropyridin-2-YL)sulfane” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye/face protection .

Properties

IUPAC Name |

5-nitro-2-(5-nitropyridin-2-yl)sulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O4S/c15-13(16)7-1-3-9(11-5-7)19-10-4-2-8(6-12-10)14(17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXMVHNVTSLEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])SC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325436 | |

| Record name | BIS(5-NITROPYRIDIN-2-YL)SULFANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127-11-9 | |

| Record name | 2127-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BIS(5-NITROPYRIDIN-2-YL)SULFANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1606949.png)